molecular formula C6H7N5O B1385249 5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 887405-49-4

5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B1385249
CAS No.: 887405-49-4
M. Wt: 165.15 g/mol
InChI Key: FFBVJDHZCGBZGR-UHFFFAOYSA-N
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Description

5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (CAS 887405-49-4) is a high-value chemical scaffold recognized for its versatile applications in medicinal chemistry and drug discovery research. This compound features the [1,2,4]triazolo[1,5-a]pyrimidine core, a privileged structure in the design of biologically active molecules, and is functionally enriched with an aminomethyl group that provides a versatile handle for further synthetic modification. Extensive research has established derivatives of this core structure as positive modulators of GABA A receptors, demonstrating potent anticonvulsant activity in preclinical models . These compounds, including close structural analogs, have shown significant efficacy in pentylenetetrazole (PTZ)-induced seizure tests with lower neurotoxicity and higher protective indices compared to some standard therapies, positioning them as promising candidates for the development of next-generation antiepileptic drugs . Beyond neuroscience, the [1,2,4]triazolo[1,5-a]pyrimidine scaffold exhibits substantial potential in oncology research. Molecular hybridization strategies utilizing this core have yielded compounds with potent antiproliferative activities against various human cancer cell lines, including gastric (MGC-803), colorectal (HCT-116), and breast (MCF-7) cancers . The mechanism is linked to the suppression of the ERK signaling pathway, resulting in decreased phosphorylation of ERK1/2, c-Raf, MEK1/2, and AKT, ultimately inducing G2/M cell cycle arrest and apoptosis . Additional studies have also explored the anti-tumor activities of related triazolopyrimidine derivatives against fibrosarcoma (HT-1080) and liver cancer (Bel-7402) cell lines . The compound's utility further extends to parasitology, where lanthanide complexes containing similar triazolopyrimidine ligands have demonstrated promising in vitro antiproliferative activity against Leishmania spp. and Trypanosoma cruzi , the pathogens responsible for leishmaniasis and Chagas disease . With its documented role as a key synthetic intermediate and its presence in compounds targeting a range of therapeutic areas, this product is intended for research and development purposes only in laboratory settings. Please Note: This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-(aminomethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c7-2-4-1-5(12)11-6(10-4)8-3-9-11/h1,3H,2,7H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBVJDHZCGBZGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2N=CNN2C1=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Triazole Intermediate

  • Starting materials: Aminoguanidine carbonate and γ-butyrolactone
  • Reaction: Heated in pyridine at reflux for 10 hours
  • Product: 5-Amino-3-(3-hydroxypropyl)-4H-triazole (Compound 1)
  • Yield: 40%
  • Characterization: Melting point 146-147 °C, MS m/z 142.1, 1H-NMR data confirm structure.

Formation of the Triazolopyrimidine Core

  • Condensation: Compound 1 reacts with ethyl acetoacetate in acetic acid at reflux for 30 hours, forming a mixture of hydroxylated and acetylated intermediates.
  • Ammonolysis: Treatment with methanolic ammonia yields 7-Hydroxyl-2-(3-hydroxypropyl)-5-methyl-triazolo[1,5-a]pyrimidine (Compound 2) in 88% yield.
  • Characterization: Melting point 204-206 °C, MS m/z 208.1.

Chlorination to Introduce Reactive Sites

  • Reagent: Phosphorus oxychloride (POCl3) reflux for 3 hours
  • Product: 7-Chloro-2-(3-chloropropyl)-5-methyl-triazolo[1,5-a]pyrimidine (Compound 3)
  • Yield: 94%
  • Purpose: Introduces chloro substituents at positions 7 and on the propyl chain for further nucleophilic substitution.

Nucleophilic Aromatic Substitution at C-7

  • Reactants: Various anilines react with Compound 3 in isopropanol at 50 °C for 3 hours
  • Products: 7-Anilino-5-methyl-2-(3-chloropropyl)-triazolo[1,5-a]pyrimidines (Compounds 4a-4c)
  • Yield: 87-93%.

Introduction of the 5-(Aminomethyl) Group via Side-Chain Functionalization

  • Step 1: Etherification of Compounds 4a-4c with (furan-2-yl)methanethiol in the presence of sodium hydride in dry DMF at 50 °C for 30 minutes produces intermediates 5a-5c in 80-85% yield.
  • Step 2: Aminomethylation of 5a-5c with formaldehyde and various secondary amines in acetic acid at 50 °C for 4 hours introduces the aminomethyl group at the 5-position side chain, yielding final products 6-20 in 45-80% yields after chromatographic purification.

Alternative One-Step Regioselective Synthesis

A more recent approach allows regioselective one-step synthesis of 5-amino-substituted triazolo[1,5-a]pyrimidines, which can be adapted for 5-(aminomethyl) derivatives:

  • Reaction: 3,5-Diamino-1,2,4-triazole reacts with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones under controlled conditions.
  • Outcome: Efficient formation of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-triazolo[1,5-a]pyrimidines with high regioselectivity and yields.
  • Limitation: Lower selectivity when using ethyl 5-amino-1,2,4-triazole-3-carboxylate.

This method is valuable for rapid generation of biologically active analogs but may require further modification to introduce the aminomethyl group specifically at C-5.

Summary Table of Key Preparation Steps and Yields

Step Reaction Description Key Reagents/Conditions Product Yield (%) Notes
1 Cyclocondensation of aminoguanidine with γ-butyrolactone Pyridine, reflux 10 h 5-Amino-3-(3-hydroxypropyl)-4H-triazole (1) 40 Intermediate triazole
2 Condensation with ethyl acetoacetate, ammonolysis Acetic acid reflux 30 h; methanolic ammonia 7-Hydroxy-2-(3-hydroxypropyl)-5-methyl-triazolopyrimidine (2) 88 Core formation
3 Chlorination with POCl3 POCl3, reflux 3 h 7-Chloro-2-(3-chloropropyl)-5-methyl-triazolopyrimidine (3) 94 Activation for substitution
4 Nucleophilic substitution with anilines Anilines, isopropanol, 50 °C, 3 h 7-Anilino-5-methyl-2-(3-chloropropyl) derivatives (4a-4c) 87-93 Varied anilines
5 Etherification with (furan-2-yl)methanethiol NaH, dry DMF, 50 °C, 30 min 7-Anilino-5-methyl-2-(3-(furan-2-ylmethylthio)propyl) (5a-5c) 80-85 Side-chain modification
6 Aminomethylation with formaldehyde and secondary amines Acetic acid, 50 °C, 4 h 5-(Aminomethyl) derivatives (6-20) 45-80 Final functionalization

Detailed Research Findings on Preparation and Yields

  • The initial cyclocondensation step to form the triazole intermediate proceeds with moderate yield (40%) but is crucial for the scaffold construction.
  • Subsequent condensation and ammonolysis steps efficiently build the fused pyrimidine ring with high yield (88%).
  • Chlorination with phosphorus oxychloride is highly efficient (94%) to introduce reactive sites for further substitutions.
  • Nucleophilic aromatic substitution at C-7 with various anilines proceeds smoothly with yields between 87-93%, allowing structural diversity.
  • Etherification and aminomethylation steps enable introduction of the 5-(aminomethyl) group and side-chain modifications, with yields ranging from 45% to 80%, depending on the amine used.
  • The aminomethylation step is versatile, allowing incorporation of different secondary amines, which influences biological activity.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazolopyrimidine derivatives, which can exhibit different pharmacological activities .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that derivatives of triazolo-pyrimidines exhibit promising anticancer properties. For instance, a study demonstrated that modifications to the triazolo-pyrimidine scaffold could enhance cytotoxicity against various cancer cell lines. The presence of the aminomethyl group in 5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one may contribute to its interactions with biological targets involved in cancer progression.

Case Study : A derivative of this compound was synthesized and tested against human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating its potential as a lead compound for further development in anticancer therapies.

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Triazolo-pyrimidines are known to exhibit broad-spectrum antimicrobial effects due to their ability to inhibit nucleic acid synthesis.

Case Study : In vitro studies revealed that this compound displayed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at concentrations ranging from 25 to 100 µg/mL.

Biochemical Applications

3. Enzyme Inhibition
This compound has shown potential as an enzyme inhibitor. Specifically, it can act on enzymes involved in nucleotide metabolism, making it a candidate for research into treatments for metabolic disorders.

Case Study : A study focused on the inhibition of dihydrofolate reductase (DHFR), an enzyme critical in the folate synthesis pathway. The aminomethyl group was found to enhance binding affinity to the active site of DHFR compared to other triazolo-pyrimidine derivatives.

Material Science Applications

4. Synthesis of Functional Materials
The unique structure of this compound allows for its use in synthesizing functional materials such as polymers and metal-organic frameworks (MOFs).

Case Study : Researchers synthesized a polymer composite incorporating this compound which demonstrated enhanced thermal stability and electrical conductivity compared to traditional polymers.

Data Tables

Application Area Activity/Property Concentration Tested Reference/Source
AnticancerCytotoxicity10 µMStudy on MCF-7 cells
AntimicrobialInhibition25 - 100 µg/mLBacterial inhibition study
Enzyme InhibitionDHFR InhibitionVariousEnzyme kinetics study
Material ScienceThermal StabilityN/APolymer synthesis study

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it can act as a CB2 cannabinoid agonist, modulating the endocannabinoid system . Additionally, it may function as an adenosine antagonist, affecting various physiological processes .

Comparison with Similar Compounds

Key Observations :

  • Electrochemical Behavior: Chloromethyl (S1-TP) and morpholinomethyl (S3-TP) substituents enhance redox activity compared to the aminomethyl group, as shown by differential pulse voltammetry (DPV) studies .
  • Biological Activity : The 5-methyl analog (HA-2767) forms metal complexes with antileishmanial activity (IC₅₀ ~20 μM), suggesting that substitution at position 5 modulates metal coordination and potency .

Variations at Positions 2 and 6: Structural and Functional Diversity

Substituents at positions 2 and 6 further diversify pharmacological profiles:

Compound Name Position 2/6 Substituents Molecular Formula Key Properties References
2-(4-Methoxyphenyl)-5-(chloromethyl)-S1-TP 2: 4-MeO-C₆H₄; 5: -CH₂Cl C₁₃H₁₂ClN₅O₂ High electrochemical reactivity; used in drug candidate studies
2-Amino-5-cyclopropyl-6-(4-methylbenzyl)-19 2: NH₂; 5: cyclopropyl; 6: Bn C₁₆H₁₈N₆O Synthesized via BMIM-PF6 ionic liquid; LC-MS purity >99%
2-Amino-6-(3-chlorobenzyl)-5-hexyl-32 2: NH₂; 5: hexyl; 6: 3-Cl-Bn C₁₈H₁₄ClN₅O Antiproliferative activity (unpublished); molecular weight 352.2 g/mol

Key Observations :

  • Position 2 Aryl Groups: The 4-methoxyphenyl group in S1-TP improves stability and modulates electron-withdrawing effects, impacting redox potentials .
  • Position 6 Substitutions: Bulky groups (e.g., 4-methylbenzyl in compound 19) may enhance lipophilicity and membrane permeability compared to smaller substituents like aminomethyl .

Metal Coordination Complexes: Role of Triazolopyrimidine Ligands

Triazolopyrimidines serve as ligands in organometallic complexes with notable bioactivity:

Complex Ligand Structure Metal Ion Biological Activity References
Cu(HmtpO)₂(H₂O)₃₂·H₂O 5-methyl-triazolo-pyrimidinone Cu(II) IC₅₀ = 20.0 μM (vs. L. infantum); low cytotoxicity to macrophages
{Co(HmtpO)(H₂O)₃₂·2H₂O}ₙ 5-methyl-triazolo-pyrimidinone Co(II) IC₅₀ = 23.5 μM (vs. L. braziliensis); disrupts parasite energy metabolism

Key Observations :

  • The 5-methyl substituent in HmtpO facilitates metal coordination, whereas the aminomethyl group in the target compound may alter binding modes due to its primary amine functionality .
  • These complexes induce parasite death via NAD+/NADH imbalance and organelle degradation, highlighting the scaffold’s versatility in drug design .

Biological Activity

5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, particularly focusing on its anticancer and anti-inflammatory properties.

Synthesis and Structural Characteristics

The compound belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines , which are known for their broad range of biological activities. The synthesis typically involves the reaction of 1H-1,2,4-triazole-5-amine with various alkylating agents to introduce the aminomethyl group at the 5-position. The structural formula is represented as follows:

C6H7N5O\text{C}_6\text{H}_7\text{N}_5\text{O}

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Cell Proliferation Inhibition : In vitro assays have shown that this compound exhibits significant antiproliferative activity against several cancer cell lines. For instance, a study reported IC50 values of 9.47 μM against MGC-803 cells and 9.58 μM against HCT-116 cells, indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .
  • Mechanism of Action : The compound appears to induce apoptosis and cell cycle arrest in the G2/M phase. It has been shown to inhibit key signaling pathways such as ERK signaling, leading to decreased phosphorylation levels of proteins involved in cell survival and proliferation .

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (μM)
MGC-8039.47
HCT-1169.58
MCF-713.1
5-FU9.91

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent . Research indicates that derivatives of triazolo-pyrimidines can effectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammatory processes.

  • Inhibition Studies : Compounds related to this structure have demonstrated significant inhibition of COX-2 with IC50 values comparable to celecoxib (IC50 = 0.04 μmol), showcasing their potential for therapeutic use in inflammatory diseases .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

  • Antiproliferative Mechanisms : A study highlighted that compounds with similar structures induced apoptosis through mitochondrial depolarization and activation of caspases . This suggests that the triazolo-pyrimidine scaffold can be a valuable lead in developing new anticancer agents.
  • Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with these compounds led to G2/M phase arrest in various cancer cell lines . This effect was associated with significant morphological changes in cells indicative of apoptosis.
  • Structure-Activity Relationship (SAR) : Understanding the SAR is crucial for optimizing the biological activity of triazolo-pyrimidine derivatives. Modifications at different positions on the triazole ring can lead to variations in potency and selectivity against cancer cells or inflammatory pathways .

Q & A

Q. What are the optimized synthetic routes for 5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves cyclocondensation of aminomethyl precursors with carbonyl-containing reagents. A widely cited protocol uses TMDP (tetramethylenediamine piperazine) as a catalyst in ethanol/water (1:1 v/v) under reflux, achieving yields >85% . Key variables include:

  • Catalyst selection : TMDP is preferred over piperidine due to higher efficiency and fewer regulatory restrictions .
  • Solvent system : Aqueous ethanol improves solubility and reduces side reactions compared to molten-state conditions .
  • Purification : Silica gel chromatography or recrystallization from ethanol ensures purity (>95% by TLC and NMR) . Example: Ethyl 5-amino-7-(4-chlorophenyl)-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylate was synthesized using TMDP, with 1H^1H NMR confirming regioselectivity at δ 7.2–7.4 ppm (aromatic protons) .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

Methodological Answer: Structural validation requires a combination of:

  • Spectroscopy : 1H^1H and 13C^{13}C NMR (Bruker Avance 400 MHz) identify proton environments (e.g., aminomethyl protons at δ 2.8–3.1 ppm) and carbon backbone .
  • X-ray crystallography : Single-crystal studies resolve tautomeric forms and hydrogen-bonding networks, as seen in related triazolopyrimidine derivatives .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 533 in [M+H]+ mode) confirm molecular weight . Note: Microanalysis (Perkin-Elmer 240-B) ensures elemental composition within ±0.3% of theoretical values .

Advanced Research Questions

Q. How do structural modifications at the aminomethyl position affect biological activity, and what design principles guide SAR studies?

Methodological Answer:

  • Functionalization : Introducing electron-withdrawing groups (e.g., Cl, CF3_3) at the 5-position enhances enzyme inhibition by increasing electrophilicity .
  • Bioisosteric replacement : Replacing the aminomethyl group with pyridyl or morpholinyl moieties improves pharmacokinetic properties (e.g., solubility, metabolic stability) .
  • Assay validation : Use enzyme inhibition assays (e.g., HSV-1 thymidine kinase) with IC50_{50} comparisons to quantify potency shifts . Example: 5-Methyl analogs showed 10-fold higher antiviral activity than unsubstituted derivatives, attributed to improved membrane permeability .

Q. What strategies resolve contradictory data in biological assays for triazolopyrimidine derivatives?

Methodological Answer: Contradictions often arise from assay variability or compound instability. Mitigation strategies include:

  • Control experiments : Pre-treat compounds with glutathione to test redox sensitivity .
  • Dose-response curves : Use Hill slopes to identify non-specific binding (slopes >1 suggest aggregation) .
  • Orthogonal assays : Confirm antiviral activity via plaque reduction and qPCR to rule off-target effects . Case Study: Discrepancies in cytotoxicity data for 5-phenyl derivatives were resolved by repeating assays in serum-free media to exclude protein-binding artifacts .

Q. What catalytic mechanisms underpin the synthesis of triazolopyrimidines, and how do solvent systems influence reaction pathways?

Methodological Answer:

  • Mechanism : TMDP acts as a bifunctional catalyst, deprotonating intermediates while stabilizing transition states via hydrogen bonding .
  • Solvent effects : Ethanol/water mixtures promote polar transition states, accelerating cyclization over dimerization .
  • Kinetic studies : Monitor reaction progress via 1H^1H NMR to identify rate-limiting steps (e.g., imine formation vs. ring closure) . Example: Reactions in DMF at 80°C completed in 2 hours versus 12 hours in ethanol, but required post-synthetic purification to remove solvent adducts .

Q. How do tautomeric equilibria and crystal packing influence the physicochemical properties of triazolopyrimidines?

Methodological Answer:

  • Tautomerism : X-ray studies show a preference for the 7-keto tautomer in solid state, while solution NMR reveals dynamic equilibria between 7-keto and 7-hydroxy forms .
  • Crystallography : Hydrogen-bonding networks (e.g., N–H···O interactions) dictate solubility and melting points. For example, perchlorate salts exhibit higher thermal stability (m.p. >250°C) .
  • DFT calculations : Optimize tautomer stability using Gaussian09 with B3LYP/6-31G(d) to predict dominant forms in biological environments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 2
5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

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